

Spectroscopic Data and Analysis of 5-Fluoro-4-hydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-4-hydroxypyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Fluoro-4-hydroxypyrimidine** (CAS No. 671-35-2), a key intermediate in pharmaceutical synthesis. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.

Compound Information

Property	Value
IUPAC Name	5-Fluoro-1H-pyrimidin-4-one
Synonyms	5-Fluoropyrimidin-4-ol, Fluoxidine
CAS Number	671-35-2
Molecular Formula	C ₄ H ₃ FN ₂ O
Molecular Weight	114.08 g/mol [1]
Physical Form	Solid

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **5-Fluoro-4-hydroxypyrimidine** based on its chemical structure and analysis of related pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	br s	1H	N-H (pyrimidine)
~8.1	d	1H	H-6
~7.8	d	1H	H-2

Solvent: DMSO- d_6 . Chemical shifts are referenced to tetramethylsilane (TMS). 'd' denotes a doublet, and 'br s' denotes a broad singlet.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
~160	C-4
~155 (d)	C-2
~140 (d)	C-5
~130 (d)	C-6

Solvent: DMSO- d_6 . 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 2800	Broad	N-H and O-H stretching
~1700	Strong	C=O stretching (amide)
~1650	Medium	C=C and C=N stretching
~1250	Strong	C-F stretching

Sample prepared as a KBr pellet or thin solid film.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z Value	Interpretation
114	[M] ⁺ (Molecular Ion)
86	[M - CO] ⁺
69	Fragment from ring cleavage

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

A sample of **5-Fluoro-4-hydroxypyrimidine** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2] The spectrum is recorded over the range of 4000-400 cm^{-1} .

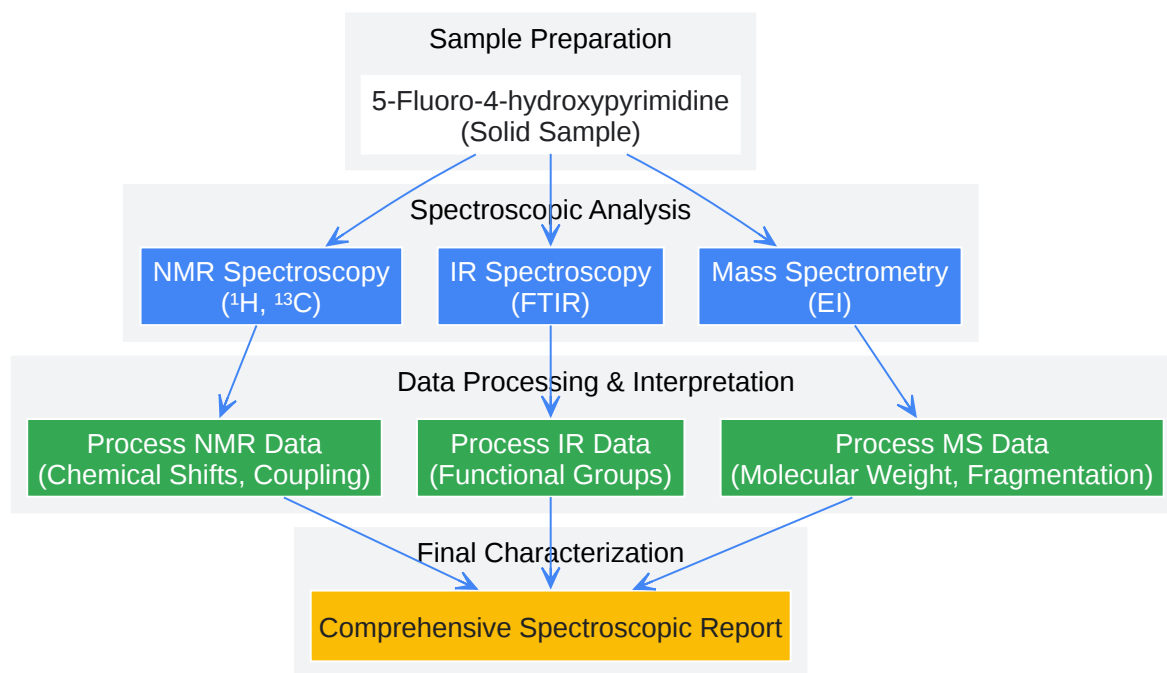
Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe. The sample is vaporized and then ionized by a beam of electrons. The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a solid sample like **5-Fluoro-4-hydroxypyrimidine**.

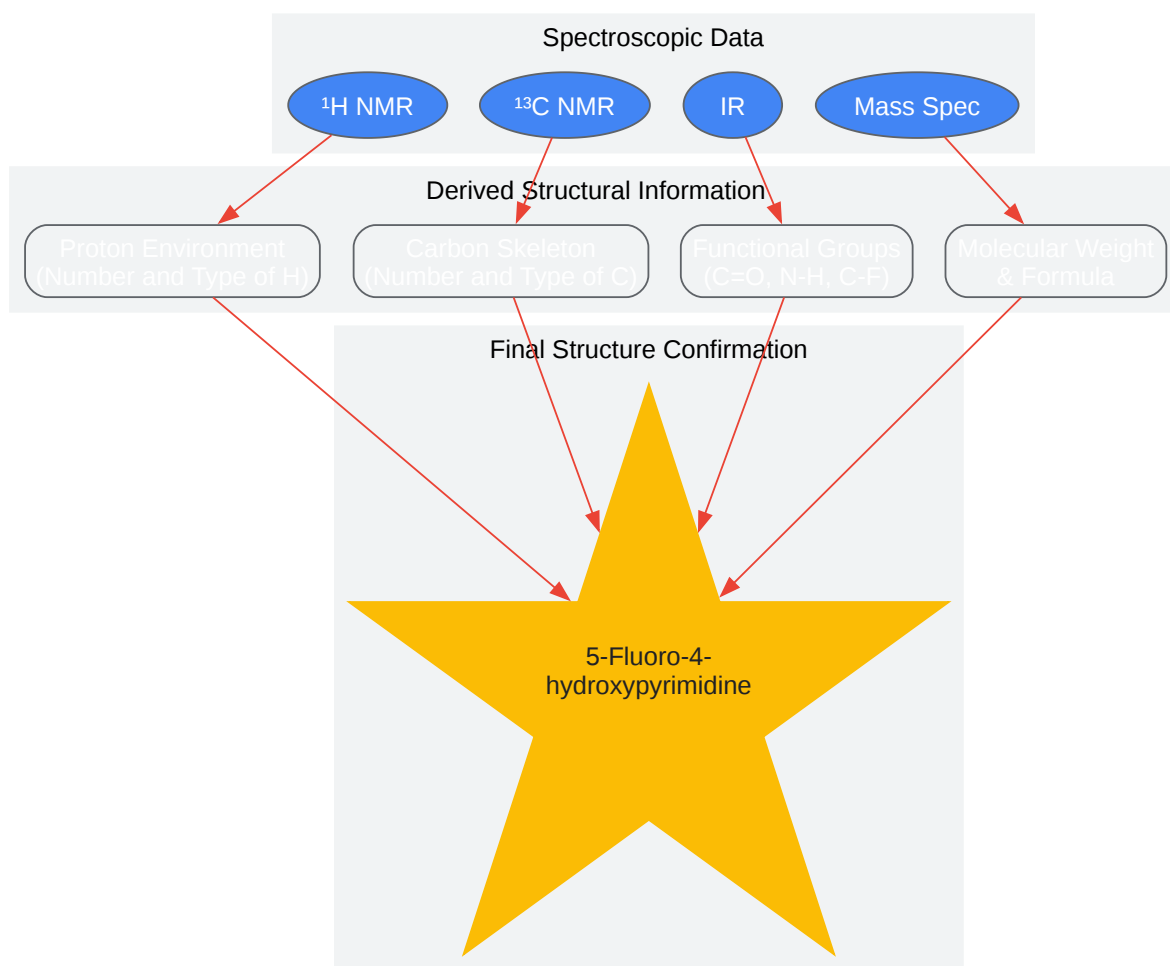


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Caption: Workflow for Spectroscopic Analysis.

Logical Relationships in Spectroscopic Data Interpretation

This diagram outlines the logical connections between the different types of spectroscopic data and the structural information they provide for **5-Fluoro-4-hydroxypyrimidine**.



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Caption: Spectroscopic Data Interpretation Logic.

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References

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